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molecular formula C14H10ClNO4S B8638433 4-{[(4-Chlorobenzene-1-sulfonyl)imino]methyl}benzoic acid CAS No. 137505-04-5

4-{[(4-Chlorobenzene-1-sulfonyl)imino]methyl}benzoic acid

Cat. No. B8638433
M. Wt: 323.8 g/mol
InChI Key: RFBYOMYNHRQPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08323356B2

Procedure details

An equimolar mixture of 25.0 g (0.17 mol) 4-carboxybenzaldehyde and 32.6 g (0.17 mol) 4-chlorobenzenesulfonamide was placed into toluene. 100 mg p-toluenesulfonic acid was added as a catalyst. The mixture was then heated under reflux on a water separator until the theoretically calculated quantity of water had separated. After cooling to room temperature, the precipitated solid was filtered off and dried under vacuum. Yield: 48.3 g (89.4%); 1H-NMR (400 MHz, DMSO-d6): δ [ppm]=7.78 (d, 2H); 8.09 (d, 2H); 8.11 (d, 2H); 8.23 (d, 2H); 9.29 (s, 1H); 13C-NMR (400 MHz, DMSO-d6): δ [ppm]=130.2; 130.5; 131.8; 135.5; 136.0; 136.1; 139.1; 166.6; 171.9; 193.0.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)([OH:3])=[O:2].[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([S:19]([NH2:22])(=[O:21])=[O:20])=[CH:15][CH:14]=1.C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[Cl:12][C:13]1[CH:14]=[CH:15][C:16]([S:19]([N:22]=[CH:8][C:7]2[CH:10]=[CH:11][C:4]([C:1]([OH:3])=[O:2])=[CH:5][CH:6]=2)(=[O:20])=[O:21])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=O)C=C1
Name
Quantity
32.6 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
100 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
CUSTOM
Type
CUSTOM
Details
had separated
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)N=CC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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